

Synthesis Protocol for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

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Compound of Interest

Compound Name: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

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Application Notes

This document provides a detailed two-step synthesis protocol for **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**. This compound holds potential as a valuable intermediate in the development of novel therapeutic agents due to its structural motifs: a substituted benzyl alcohol, an ether linkage, and an azepane ring. The benzyl alcohol moiety offers a site for further functionalization, the ether linkage provides metabolic stability, and the azepane ring is a recognized pharmacophore in various biologically active molecules.

The synthetic strategy involves an initial Williamson ether synthesis to couple 4-hydroxybenzyl alcohol with a bromoethoxy group, followed by nucleophilic substitution with azepane to introduce the seven-membered nitrogen-containing ring. This method is robust and can be adapted for the synthesis of related analogs for structure-activity relationship (SAR) studies. Careful control of reaction conditions is crucial to maximize yields and minimize the formation of byproducts.

Experimental Protocols

Step 1: Synthesis of (4-(2-bromoethoxy)phenyl)methanol

This step involves the Williamson ether synthesis between 4-hydroxybenzyl alcohol and 1,2-dibromoethane in the presence of a base.

Materials:

- 4-Hydroxybenzyl alcohol
- 1,2-Dibromoethane
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).
- Stir the resulting suspension at room temperature for 15 minutes.

- Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
- Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).^[1]
- After the reaction is complete, allow the mixture to cool to room temperature and remove the acetone using a rotary evaporator.
- To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (4-(2-bromoethoxy)phenyl)methanol.

Step 2: Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

This step involves the N-alkylation of azepane with the previously synthesized (4-(2-bromoethoxy)phenyl)methanol.

Materials:

- (4-(2-bromoethoxy)phenyl)methanol
- Azepane
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile, anhydrous
- Deionized water

- Dichloromethane
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve (4-(2-bromoethoxy)phenyl)methanol (1.0 eq) in anhydrous acetonitrile.
- Add anhydrous potassium carbonate (2.0 eq) and azepane (1.2 eq) to the solution.
- Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Dissolve the residue in dichloromethane and wash with deionized water followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

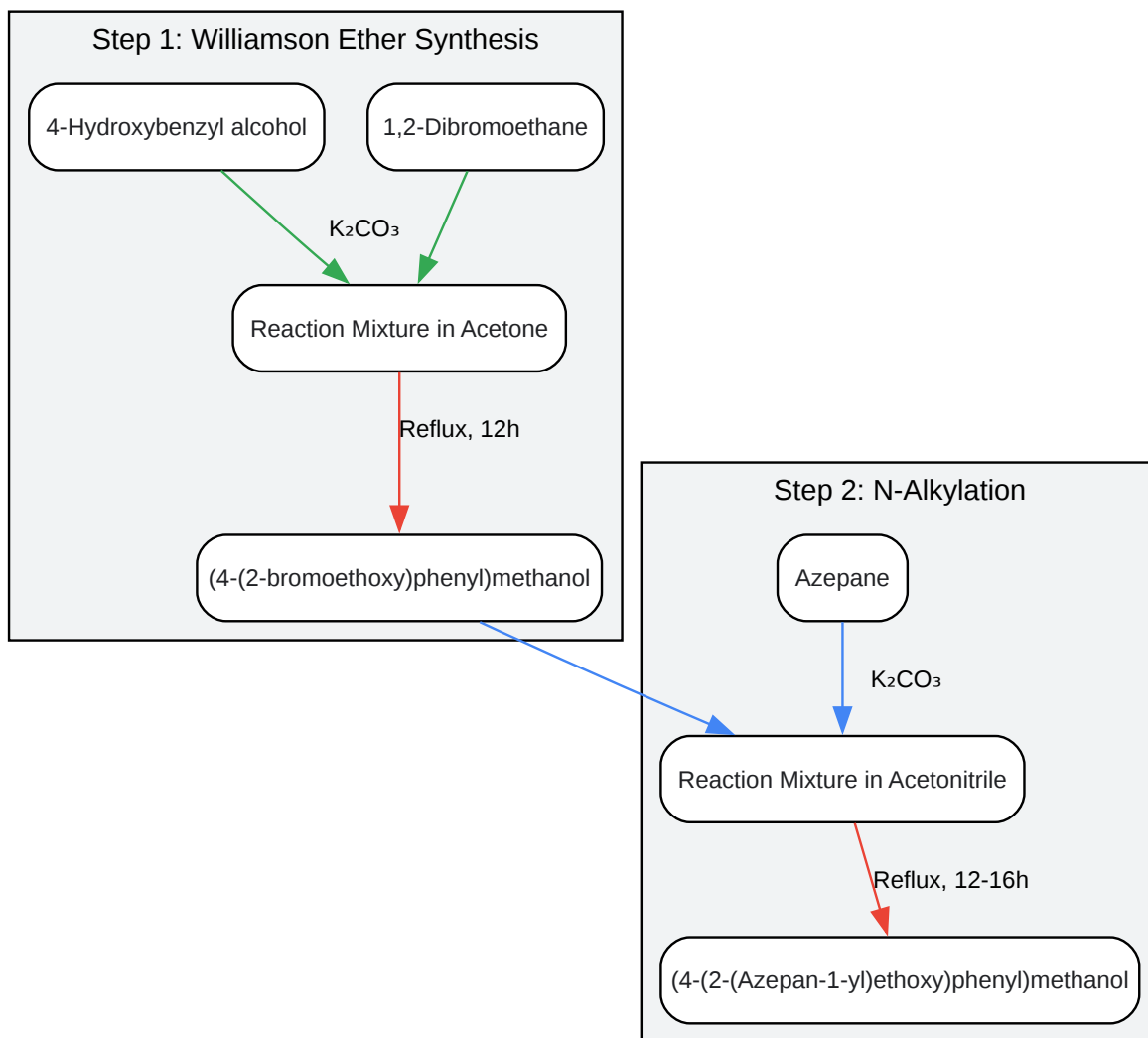
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the final product, **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**.

Data Presentation

Step	Reactants	Key Reagents/Solvents	Reaction Time (h)	Temperature (°C)	Typical Yield (%)
1	4-Hydroxybenzyl alcohol, 1,2-Dibromoethane	K ₂ CO ₃ , Acetone	12	Reflux (≈56)	60-70
2	(4-(2-bromoethoxy)phenyl)methanol, Azepane	K ₂ CO ₃ , Acetonitrile	12-16	Reflux (≈82)	70-80

Mandatory Visualization

Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol



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Caption: Synthetic workflow for **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**.

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References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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